REACTION_CXSMILES
|
O[C:2]1([C:10]#[N:11])[CH:6]([CH3:7])[CH2:5][CH2:4][C:3]1([CH3:9])[CH3:8]>S(Cl)(Cl)=O>[CH3:7][C:6]1[CH2:5][CH2:4][C:3]([CH3:9])([CH3:8])[C:2]=1[C:10]#[N:11]
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Name
|
product
|
Quantity
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1.54 g
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Type
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reactant
|
Smiles
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OC1(C(CCC1C)(C)C)C#N
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Name
|
|
Quantity
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6 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
ice water
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Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
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Type
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EXTRACTION
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Details
|
The organics were extracted with diethyl ether (80 mL×4)
|
Type
|
WASH
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Details
|
The combined organic phase was washed with saturated aqueous sodium bicarbonate (160 mL×2) and brine (160 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(CC1)(C)C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |